![molecular formula C10H11N3S B1363179 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine CAS No. 39181-46-9](/img/structure/B1363179.png)
5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
- Schiff bases derived from 1,3,4-thiadiazole compounds, including 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine, have been investigated for their biological activities. Compounds like these have shown potential in DNA protection, antimicrobial activity, and cytotoxicity against cancer cell lines. These findings suggest possible applications in chemotherapy and antibacterial therapies (Gür et al., 2020).
Anti-leishmanial Activity
- Novel derivatives of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines have demonstrated significant anti-leishmanial activity, which could be crucial for developing treatments for leishmaniasis (Tahghighi et al., 2012).
Acetylcholinesterase-Inhibition Activities
- 5-benzyl-1,3,4-thiadiazol-2-amine derivatives, including variations of the core structure, have shown promising acetylcholinesterase inhibition. This could have implications in treating neurodegenerative diseases like Alzheimer's (Zhu et al., 2016).
Synthesis and Characterization Studies
- The synthesis and characterization of these compounds have been a focus of several studies, highlighting their stability and potential as pharmaceutical agents. For instance, ultrasound-assisted synthesis methods have been explored for efficiency (Erdogan, 2018).
Fluorescence Studies
- The fluorescence properties of certain derivatives have been studied, revealing potential applications in biochemical assays and imaging (Matwijczuk et al., 2018).
Antimicrobial and Nematicidal Activity
- Some derivatives have shown notable antimicrobial and nematicidal activities, suggesting applications in agriculture and infection control (Reddy et al., 2010).
Photodynamic Therapy
- The application in photodynamic therapy, particularly for cancer treatment, has been explored, emphasizing the need for further research in this area (Pişkin et al., 2020).
DNA Interactions
- The interaction of these compounds with DNA has been a subject of study, which is crucial for understanding their potential therapeutic applications (Shivakumara & Krishna, 2021).
Carbonic Anhydrase Inhibitors
- As carbonic anhydrase inhibitors, these compounds have been studied for their potential in treating glaucoma (Casini et al., 2003).
Metal Complex Synthesis
- The synthesis of metal complexes with 1,3,4-thiadiazole derivatives, including studies on their structural and chemical properties, has been explored (Al-Amiery et al., 2009).
Ligand-forced Dimerization
- The ligand-forced dimerization of copper(I)-olefin complexes with a 1,3,4-thiadiazole core has been studied for applications in materials chemistry (Ardan et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with gag-pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, including HIV .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a process of binding and inducing conformational changes, which can affect the function of the target protein .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in cell proliferation .
Pharmacokinetics
A study on similar compounds, such as 14-(3-methylbenzyl)matrine and 14-(4-methylbenzyl)matrine, has shown that these compounds can be quantified in plasma, suggesting potential bioavailability .
Result of Action
Similar compounds have been found to exhibit anti-proliferative activity against various cancer cell lines .
properties
IUPAC Name |
5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-3-2-4-8(5-7)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMJDOZBOLDGHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340182 |
Source
|
Record name | 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
39181-46-9 |
Source
|
Record name | 5-[(3-Methylphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39181-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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